molecular formula C19H20N4O3S B6134001 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

Cat. No.: B6134001
M. Wt: 384.5 g/mol
InChI Key: JQRZEIXHYKHNPP-UHFFFAOYSA-N
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Description

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives This compound is known for its unique chemical structure, which combines a thiadiazole ring with a urea moiety and various substituents

Preparation Methods

The synthesis of 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under specific reaction conditions.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group is introduced via nucleophilic substitution reactions, where an appropriate phenol derivative reacts with an alkyl halide.

    Attachment of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with an isocyanate derivative to form the urea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the urea moiety and the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups present in the compound.

Scientific Research Applications

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-{5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea: This compound has a methyl group instead of an ethyl group, leading to differences in its chemical and biological properties.

    1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

    1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea: The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

1-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-13-7-9-15(10-8-13)26-12-17-22-23-19(27-17)21-18(24)20-14-5-4-6-16(11-14)25-2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZEIXHYKHNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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